o-Ethyl-d-tyrosine
Overview
Description
o-Ethyl-d-tyrosine: is a derivative of the amino acid tyrosine, where the hydroxyl group on the aromatic ring is substituted with an ethoxy groupThe molecular formula of this compound is C11H15NO3, and it has a molecular weight of 209.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Ethyl-d-tyrosine typically involves the ethylation of d-tyrosine. One common method is the nucleophilic substitution reaction where d-tyrosine is reacted with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: o-Ethyl-d-tyrosine undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ethyl-4-hydroxybenzoate or ethyl-4-hydroxybenzaldehyde.
Reduction: Formation of ethylcyclohexanol derivatives.
Substitution: Formation of ethyl-4-azidophenylalanine or ethyl-4-thiolphenylalanine.
Scientific Research Applications
Chemistry: o-Ethyl-d-tyrosine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals. Its unique structure allows for selective modifications and functionalizations .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound to investigate the effects of ethylation on amino acid properties and functions .
Medicine: Its structural similarity to tyrosine makes it a valuable tool in studying metabolic pathways and developing therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of o-Ethyl-d-tyrosine involves its interaction with enzymes and receptors that typically recognize tyrosine. The ethoxy group alters the compound’s binding affinity and specificity, leading to different biological effects. For example, it can inhibit tyrosinase, an enzyme involved in melanin synthesis, by competing with tyrosine for the active site . This inhibition can be useful in developing treatments for hyperpigmentation disorders.
Comparison with Similar Compounds
d-Tyrosine: The parent compound, which lacks the ethoxy group.
o-Methyl-d-tyrosine: Similar structure but with a methyl group instead of an ethoxy group.
p-Ethyl-d-tyrosine: The ethoxy group is positioned para to the amino group.
Uniqueness: o-Ethyl-d-tyrosine is unique due to the presence of the ethoxy group at the ortho position, which significantly influences its chemical reactivity and biological activity. This structural modification enhances its potential as a versatile intermediate in organic synthesis and as a tool in biochemical research .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-ethoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-9-5-3-8(4-6-9)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYPEYHEPIZYDJ-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127419-60-7 | |
Record name | O-Ethyl-D-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127419607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-ETHYL-D-TYROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG65NW7N2O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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